tert-Butyl (5-amino-2-fluorobenzyl)carbamate

Lipophilicity Drug-likeness Fluorine chemistry

ATP-competitive kinase inhibitor programs often stall when benzylamine fragments lack sufficient lipophilicity for membrane permeability. This building block solves this: the 2-fluoro substituent provides ~0.9 LogP boost over non-fluorinated analogs. • Orthogonal Boc/aniline protection enables sequential diversification - first elaborate the free 5-NH₂, then acid-deprotect to reveal benzylamine. • Directly convertible to boronic acid for Suzuki coupling (US 2012/0184745). • Supplied at 97-98% purity; store at 2-8°C, protect from light.

Molecular Formula C12H17FN2O2
Molecular Weight 240.27 g/mol
CAS No. 209899-48-9
Cat. No. B1395693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-amino-2-fluorobenzyl)carbamate
CAS209899-48-9
Molecular FormulaC12H17FN2O2
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F
InChIInChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)
InChIKeyYZEYXVMJBDHOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-amino-2-fluorobenzyl)carbamate: Dual-Function Fluorinated Building Block


tert-Butyl (5-amino-2-fluorobenzyl)carbamate (CAS 209899-48-9), also named 3-[(Boc-amino)methyl]-4-fluoroaniline, is a bifunctional aromatic building block (C₁₂H₁₇FN₂O₂, MW 240.27 g/mol) featuring a Boc-protected benzylamine moiety and a free aniline amino group at the 5-position, with a fluorine substituent at the 2-position [1]. The compound exhibits a computed polar surface area (PSA) of 67.84 Ų and a LogP of 3.22 . It serves primarily as a protected intermediate in medicinal chemistry campaigns targeting kinase inhibitors and other bioactive molecules, with the Boc group enabling orthogonal protection strategies during multi-step synthesis [2]. Commercial availability ranges from 95% to 97% purity across multiple suppliers .

Why Generic Substitutes Fail for tert-Butyl (5-amino-2-fluorobenzyl)carbamate


This compound occupies a precise intersection of three structural features — Boc protection, fluorine at the ortho position relative to the benzylamine, and a free aniline NH₂ at the meta position relative to fluorine — that collectively determine its reactivity, physicochemical profile, and synthetic compatibility. Substituting the fluorine atom with hydrogen (as in tert-butyl (4-aminobenzyl)carbamate, CAS 94838-55-8) alters LogP by approximately 0.9 units and removes the electron-withdrawing effect that modulates the aniline NH₂ nucleophilicity and metabolic stability of downstream products . Replacing fluorine with chlorine (CAS 515824-50-7) introduces a larger, more polarizable halogen with distinct C–X bond strength and different metabolic liability . Omitting the Boc group entirely (5-amino-2-fluorobenzylamine, CAS 771571-82-5) eliminates the orthogonal protection capability, rendering the primary benzylamine vulnerable to undesired side reactions during multi-step sequences . Even regioisomeric variation — shifting the amino group from the 5- to the 3-position (CAS 903556-52-5) — changes the electronic environment and hydrogen-bonding geometry of the aniline moiety . These differences are not cosmetic; they directly impact reaction yields, intermediate stability, and the pharmacokinetic profile of final compounds. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation: tert-Butyl (5-amino-2-fluorobenzyl)carbamate vs. Analogs


Fluorine-Induced Lipophilicity Gain vs. Non-Fluorinated Analog

The 2-fluoro substituent on the target compound increases lipophilicity relative to the non-fluorinated analog tert-butyl (4-aminobenzyl)carbamate (CAS 94838-55-8). The target compound has a computed LogP of 3.22 , while the non-fluorinated comparator has a LogP of 2.29 . This represents a ΔLogP of approximately +0.93, consistent with the well-established effect of aryl fluorine substitution on partitioning behavior. A higher LogP generally correlates with enhanced membrane permeability, a critical parameter for intracellular target engagement in kinase inhibitor programs [1].

Lipophilicity Drug-likeness Fluorine chemistry Physicochemical profiling

Boc Protection Enhances Polar Surface Area vs. Unprotected Analog

The Boc group contributes substantially to the polar surface area (PSA) and molecular weight of the target compound relative to the unprotected 5-amino-2-fluorobenzylamine (CAS 771571-82-5). The target compound has a PSA of 67.84 Ų and MW of 240.27 g/mol , compared to PSA of 52.04 Ų and MW of 140.16 g/mol for the unprotected analog . This ΔPSA of ~15.8 Ų reflects the additional hydrogen-bond acceptors introduced by the carbamate carbonyl and tert-butoxy oxygen, which alter both chromatographic behavior and solubility profile. Furthermore, the Boc group provides acid-labile orthogonal protection: it is stable to catalytic hydrogenolysis and basic conditions but is cleaved by TFA or HCl (typically 25–50% TFA in DCM, 0.5–2 h at 25 °C) [1], enabling sequential deprotection strategies not possible with the free diamine.

Protecting group strategy Polar surface area Orthogonal synthesis Intermediate stability

Regioisomeric Differentiation: 5-Amino-2-fluoro vs. 3-Amino-2-fluoro

The target compound (5-amino-2-fluorobenzyl pattern) and its regioisomer tert-butyl (3-amino-2-fluorobenzyl)carbamate (CAS 903556-52-5) share identical molecular formula (C₁₂H₁₇FN₂O₂) and mass (240.27 g/mol) [1]. However, the amino group position relative to fluorine creates distinct electronic environments. In the target compound, the 5-NH₂ is meta to the 2-F, placing the amino group in a position where its lone pair can participate in resonance with the aromatic ring without direct steric or electronic interference from the ortho-fluorine. In the 3-amino-2-fluoro isomer, the NH₂ is ortho to fluorine, creating an intramolecular hydrogen-bonding interaction (F···H–N) and altering the nucleophilicity of the aniline nitrogen [2]. This regiochemical difference directly affects: (i) the pKa of the anilinium ion, (ii) reactivity in amide coupling and urea formation, and (iii) the geometry of the final bioactive molecule's pharmacophore, which can determine target binding affinity.

Regioselectivity Structure-activity relationship Fluoroaniline Cross-coupling

Fluorine vs. Chlorine: Metabolic Stability from C–F Bond Strength

The target compound bears a C–F bond at the 2-position, while the chlorinated analog tert-butyl (5-amino-2-chlorobenzyl)carbamate (CAS 515824-50-7) carries a C–Cl bond . The C–F bond dissociation energy (BDE ≈ 126 kcal/mol for Ar–F) is substantially higher than that of C–Cl (BDE ≈ 97 kcal/mol for Ar–Cl) [1]. This ~29 kcal/mol difference confers greater oxidative stability to the fluorinated compound. In drug discovery, aryl fluorine is widely recognized as a metabolically stable bioisostere for hydrogen and chlorine, resisting CYP450-mediated oxidative dehalogenation that can generate reactive metabolites from chloroaromatics [2]. While the chlorine analog has a higher molecular weight (256.73 vs. 240.27 g/mol) and higher LogP due to chlorine's greater polarizability, the fluorine atom provides a superior balance of lipophilicity and metabolic inertness — a key reason fluorinated building blocks are preferred for lead optimization [3].

Metabolic stability Halogen bonding Cytochrome P450 Fluorine vs. chlorine

Validated Boronic Acid Intermediate for Suzuki Coupling

The target compound has documented utility as a starting material for the synthesis of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (compound 11), a key intermediate in a patented three-step route to (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (compound I) [1]. In this patent (US 2012/0184745), the Boc-protected fluorobenzylamine undergoes direct boronation, followed by Suzuki coupling with 4-halo-pyridine and selective hydrogenation. The 5-amino-2-fluoro substitution pattern is essential for this sequence: the Boc-protected benzylamine directs boronation to the desired position, while the fluorine atom modulates the electronic environment for the subsequent cross-coupling. The patent explicitly names the intermediate 5-((tert-butoxycarbonyl)amino-methyl)-2-fluorobenzeneboronic acid as a claimed compound, establishing a concrete, reproducible synthetic application that validates procurement of this specific building block for process chemistry scale-up [2].

Suzuki coupling Boronic acid synthesis Process chemistry Patent intermediate

Application Scenarios for tert-Butyl (5-amino-2-fluorobenzyl)carbamate


Kinase Inhibitor Lead Optimization: Fluorine-Enhanced Membrane Permeability

When designing ATP-competitive kinase inhibitors that must cross cell membranes to reach intracellular targets, the ~0.9 LogP increase conferred by the 2-fluoro substituent (relative to the non-fluorinated analog) makes this building block a superior choice for introducing the benzylamine fragment. The higher lipophilicity facilitates passive diffusion across lipid bilayers, while the fluorine atom's strong C–F bond (BDE ≈ 126 kcal/mol) provides metabolic stability against oxidative defluorination [1]. The free 5-NH₂ aniline serves as a convenient handle for amidation or urea formation with carboxylic acid- or isocyanate-containing kinase hinge-binding motifs. Procure this compound when permeability-limited SAR demands fluorinated benzylamine fragments rather than non-fluorinated or chlorinated alternatives.

Orthogonal Boc Protection for Multi-Step Parallel Synthesis

For synthetic sequences involving sequential functionalization of the aniline NH₂ followed by the benzylamine NH₂, the Boc-protected benzylamine in this compound (PSA 67.84 Ų) provides chemoselectivity not achievable with the unprotected 5-amino-2-fluorobenzylamine (PSA 52.04 Ų) . The Boc group withstands catalytic hydrogenation and basic conditions but is cleanly removed under acidic conditions (TFA/DCM or HCl/dioxane). This orthogonality is critical for parallel library synthesis where the aniline is first elaborated (e.g., via amide coupling or Buchwald-Hartwig arylation), followed by Boc deprotection to reveal the benzylamine for a second diversification step. Do not substitute the unprotected analog unless both amino groups are intended to react simultaneously.

Suzuki Coupling Fragment Elaboration via Boronic Acid Intermediate

As demonstrated in US Patent 2012/0184745 [2], this compound can be directly converted to 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid, enabling Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides. This validated route is particularly relevant for constructing biaryl-containing kinase inhibitors or GPCR modulators where the 2-fluoro-5-aminobenzyl fragment serves as a central scaffold. The 5-amino-2-fluoro substitution pattern is essential for directing the boronation step and providing the correct electronic environment for Pd-catalyzed coupling. Procurement is recommended when the synthetic plan includes boronate ester formation and subsequent C–C bond construction at this position.

Regioisomer-Specific SAR: 5-Amino-2-Fluoro Geometry

In structure-activity relationship (SAR) campaigns, the position of the aniline NH₂ relative to the fluorine atom can dramatically impact target binding [3]. The target compound (5-NH₂, 2-F) places the hydrogen-bond-donating aniline in a meta relationship to fluorine, avoiding the intramolecular F···H–N interaction present in the 3-amino-2-fluoro regioisomer (CAS 903556-52-5) . This altered hydrogen-bonding capacity can shift binding affinity by 10- to 100-fold in optimized inhibitors. Procure this specific regioisomer when crystallographic or docking data indicate that the 5-amino-2-fluoro geometry is required for key hinge-region or allosteric-site contacts, rather than attempting to substitute the 3-amino isomer and risking loss of potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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